6-Bromoquinoline

Organic Synthesis Cross-Coupling Regioselectivity

Researchers requiring consistent cross-coupling performance face yield variability when using different bromoquinoline isomers. 6-Bromoquinoline (CAS 5332-25-2) eliminates this uncertainty with documented, quantitative advantages: • 94% Suzuki-Miyaura coupling yield - a 3.8-fold improvement over the 3-isomer (25% yield), maximizing throughput and minimizing waste. • Near-quantitative conversion (97%) to 6-iodoquinoline for enhanced electrophile reactivity in challenging couplings. • Key precursor to bromoquinol (antifungal MIC = 1 µM against A. fumigatus), 32-fold more potent than the non-halogenated analog. Reliable supply with verified purity supports both medicinal chemistry programs and process scale-up.

Molecular Formula C9H6BrN
Molecular Weight 208.05 g/mol
CAS No. 5332-25-2
Cat. No. B019933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline
CAS5332-25-2
SynonymsNSC 3996; 
Molecular FormulaC9H6BrN
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)N=C1
InChIInChI=1S/C9H6BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
InChIKeyIFIHYLCUKYCKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline: Pharmaceutical Intermediate & Coupling Reagent


6-Bromoquinoline (CAS 5332-25-2) is a brominated heteroaromatic compound of the quinoline class, characterized by a bromine substituent at the 6-position on the bicyclic ring system . It is primarily utilized as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, owing to the favorable reactivity of the C-Br bond [1]. Its role as a building block in medicinal chemistry is significant, with applications in the synthesis of biologically active molecules targeting cancer, malaria, and viral infections [2]. The compound's specific halogenation pattern and position are critical determinants of its synthetic utility and biological activity, distinguishing it from other halogenated quinoline isomers and analogs.

6-Bromoquinoline: Differential Reactivity & Biological Selectivity


In procurement for chemical synthesis and biological research, 6-bromoquinoline is not a generic or fungible commodity. Its specific substitution pattern confers unique reactivity and selectivity profiles compared to other halogenated quinoline isomers and analogs [1]. Regioselectivity in cross-coupling reactions and biological target interactions are highly sensitive to the halogen's position and identity. For instance, the reactivity of 6-bromoquinoline in Suzuki-Miyaura couplings differs from that of 2-, 3-, or 8-bromoquinolines [2]. Furthermore, in antiviral applications, the 6-bromo substitution demonstrates distinct mutant-specific responses compared to the 8-bromo analog [3]. These quantitative differences underscore that substituting a different halogenated quinoline can lead to altered synthetic yields, regioselectivity outcomes, or biological activity, directly impacting project timelines and research validity.

6-Bromoquinoline: Quantified Evidence vs. Analogs


Suzuki-Miyaura Cross-Coupling: 6- vs. 3-Bromoquinoline

Under identical Suzuki-Miyaura cross-coupling conditions with 2-aminophenylboronic acid hydrochloride, 6-bromoquinoline exhibited a yield of 94% for the coupled product, while 3-bromoquinoline yielded only 25% [1]. This demonstrates a significant, position-dependent difference in reactivity, with the 6-position being far more favorable for this transformation.

Organic Synthesis Cross-Coupling Regioselectivity

Anti-HIV-1 Activity: 6- vs. 8-Bromoquinoline Derivatives

In a study of HIV-1 integrase allosteric inhibitors (ALLINIs), a 6-bromoquinoline-based compound showed a significant loss of potency against the ALLINI-resistant IN A128T mutant virus. In contrast, the analogous 8-bromoquinoline derivative retained full effectiveness against the same mutant [1]. While both 6- and 8-bromo substitutions conferred improved antiviral properties against wild-type virus, their differential response to a specific resistance mutation is a critical differentiator.

Antiviral Research HIV-1 Integrase Drug Resistance

Antifungal Potency of 5,6-Dibromo-8-hydroxyquinoline

A structure-activity relationship (SAR) study assessed the antifungal activity of various halogenated 8-hydroxyquinolines against Aspergillus fumigatus. Bromoquinol, a 5,6-dibromo-8-hydroxyquinoline derivative, exhibited a Minimum Inhibitory Concentration (MIC) of 1 µM. This was 32-fold more potent than the non-halogenated 8-hydroxyquinoline (MIC = 32 µM). Replacement of the 5,6-dibromo substitution with 5,7-dichloro (MIC = 1 µM) or 5-chloro-7-iodo (MIC = 1 µM) did not improve activity, demonstrating that the 5,6-dibromo pattern is equally potent but represents a specific, effective halogenation motif [1].

Antifungal Agents Structure-Activity Relationship Aspergillus

Halogen Exchange to 6-Iodoquinoline

6-Bromoquinoline can be efficiently converted to 6-iodoquinoline via a copper(I) iodide-catalyzed halogen exchange reaction with sodium iodide, achieving a 97% isolated yield [1]. This high-yielding transformation provides a convenient route to a more reactive coupling partner (6-iodoquinoline) for subsequent reactions, such as Suzuki couplings where 6-iodoquinoline can achieve a 92% yield [2].

Halogen Exchange 6-Iodoquinoline Synthesis Cross-Coupling Precursor

6-Bromoquinoline: Best Application Scenarios


Suzuki-Miyaura Cross-Coupling for Complex Molecules

6-Bromoquinoline is the preferred bromoquinoline isomer for Suzuki-Miyaura couplings where high yield is critical. Under standard conditions, it achieves a 94% yield, vastly outperforming the 3-isomer (25% yield). This makes it an ideal building block for the efficient construction of biaryl-containing pharmaceuticals and materials, minimizing waste and maximizing throughput in both research and production settings [1].

Antifungal Lead Scaffold: 8-Hydroxyquinoline

As a precursor to bromoquinol (5,6-dibromo-8-hydroxyquinoline), 6-bromoquinoline enables access to a scaffold with potent antifungal activity (MIC = 1 µM against A. fumigatus). This potency is 32-fold greater than the non-halogenated analog, making 6-bromoquinoline a critical starting material for medicinal chemistry programs targeting antifungal agents [2].

6-Iodoquinoline Intermediate for Enhanced Cross-Coupling

When higher reactivity is required for challenging cross-coupling partners, 6-bromoquinoline is the optimal starting material. It can be converted to 6-iodoquinoline in near-quantitative yield (97%), providing a clean route to a more reactive electrophile that subsequently enables high-yielding Suzuki couplings (92%) [3][4].

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